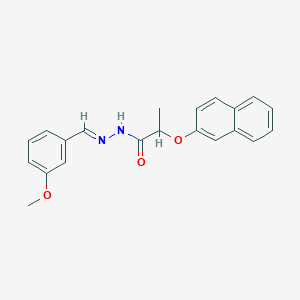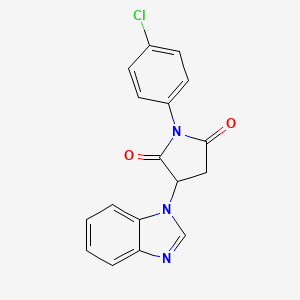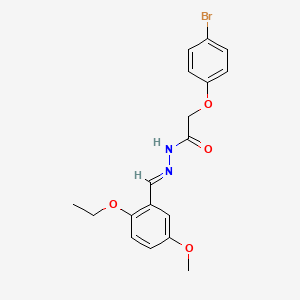![molecular formula C15H23NO2 B3860625 1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B3860625.png)
1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate
描述
1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as A-836,339 and is a potent cannabinoid receptor agonist. The aim of
作用机制
1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate acts as a potent agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The compound binds to these receptors and activates them, leading to a cascade of downstream signaling events. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise targeting of these receptors in various biological systems. However, one of the limitations of using this compound is its potential for non-specific effects on other receptors and signaling pathways. Careful controls and experimental design are required to ensure that the observed effects are specific to the activation of CB1 and CB2 receptors.
未来方向
There are several future directions for research on 1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate. One area of research is the development of novel analogs with improved pharmacokinetic properties and reduced side effects. Another area of research is the investigation of the compound's potential to treat various neurological and psychiatric disorders. Additionally, the compound's potential to modulate the immune system and treat inflammatory disorders warrants further investigation. Finally, the use of this compound as a tool to study the endocannabinoid system and its role in various biological processes is an important area of research.
科学研究应用
1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been investigated for its potential to treat anxiety, depression, and addiction. In addition, it has been studied for its potential to treat various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
属性
IUPAC Name |
(4-methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-5-9-15(3,18-14(2)17)10-8-13-16-11-6-7-12-16/h4H,1,5-7,9,11-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBBLKOOGMOBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(CCC=C)C#CCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide](/img/structure/B3860548.png)
![4-(4-pyridinyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3860580.png)
![(2-methyl-4-nitrophenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B3860583.png)


![5-amino-3-{1-cyano-2-[2-(trifluoromethyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860617.png)
![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)
![4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3860634.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)


![5-amino-3-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860650.png)

